(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is a complex organic compound that features a unique structure combining fluorenyl, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of fluorenylmethanol with phenyl isocyanate to form the intermediate fluorenylmethyl phenylcarbamate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Phe-OH
- Fmoc-Glu (OtBu)-OH
Uniqueness
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is unique due to its combination of fluorenyl, phenyl, and pyridinyl groups This structure provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds
Properties
CAS No. |
192635-63-5 |
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Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-phenyl-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C26H20N2O2/c29-26(28(19-10-2-1-3-11-19)25-16-8-9-17-27-25)30-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-17,24H,18H2 |
InChI Key |
WHWPCVMIAFHHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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